Cas no 1270314-62-9 (4-amino-4-(1H-indol-2-yl)butanoic acid)

4-amino-4-(1H-indol-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(1H-indol-2-yl)butanoic acid
- EN300-1843292
- 1270314-62-9
-
- インチ: 1S/C12H14N2O2/c13-9(5-6-12(15)16)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,14H,5-6,13H2,(H,15,16)
- InChIKey: DXFMOCABHDPOQC-UHFFFAOYSA-N
- SMILES: OC(CCC(C1=CC2C=CC=CC=2N1)N)=O
計算された属性
- 精确分子量: 218.105527694g/mol
- 同位素质量: 218.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.1Ų
- XLogP3: -1.4
4-amino-4-(1H-indol-2-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843292-2.5g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 2.5g |
$2800.0 | 2023-09-19 | ||
Enamine | EN300-1843292-1.0g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 1g |
$1429.0 | 2023-06-01 | ||
Enamine | EN300-1843292-5.0g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 5g |
$4143.0 | 2023-06-01 | ||
Enamine | EN300-1843292-1g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 1g |
$1429.0 | 2023-09-19 | ||
Enamine | EN300-1843292-0.25g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 0.25g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1843292-10.0g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 10g |
$6144.0 | 2023-06-01 | ||
Enamine | EN300-1843292-0.5g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 0.5g |
$1372.0 | 2023-09-19 | ||
Enamine | EN300-1843292-10g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 10g |
$6144.0 | 2023-09-19 | ||
Enamine | EN300-1843292-5g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 5g |
$4143.0 | 2023-09-19 | ||
Enamine | EN300-1843292-0.1g |
4-amino-4-(1H-indol-2-yl)butanoic acid |
1270314-62-9 | 0.1g |
$1257.0 | 2023-09-19 |
4-amino-4-(1H-indol-2-yl)butanoic acid 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
4-amino-4-(1H-indol-2-yl)butanoic acidに関する追加情報
Introduction to 4-amino-4-(1H-indol-2-yl)butanoic acid (CAS No. 1270314-62-9)
4-amino-4-(1H-indol-2-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 1270314-62-9, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a unique structural arrangement of an amino group, a butanoic acid moiety, and an indole ring, has garnered attention due to its potential applications in drug discovery and molecular biology. The presence of the indole moiety, a well-known pharmacophore in medicinal chemistry, suggests that this compound may exhibit diverse biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.
The structural framework of 4-amino-4-(1H-indol-2-yl)butanoic acid combines the versatility of the amino acid derivatives with the pharmacological relevance of indole compounds. This combination has been explored in various contexts, particularly in the development of molecules that interact with biological targets such as enzymes and receptors. The butanoic acid side chain provides a hydrophobic anchor, enhancing the compound's solubility and bioavailability, while the indole ring contributes to its interaction with specific biological pathways.
In recent years, there has been growing interest in indole derivatives due to their wide range of biological activities. These compounds have been investigated for their roles in modulating inflammatory responses, neurotransmitter systems, and even cancer pathways. The specific arrangement of atoms in 4-amino-4-(1H-indol-2-yl)butanoic acid positions it as a candidate for further exploration in these areas. For instance, studies have shown that indole-based molecules can influence the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation.
One of the most compelling aspects of 4-amino-4-(1H-indol-2-yl)butanoic acid is its potential as a scaffold for drug design. By modifying its structure, researchers can fine-tune its biological properties to achieve desired effects. This flexibility has led to numerous synthetic strategies aimed at creating analogs with enhanced potency or selectivity. For example, derivatization of the indole ring or the introduction of additional functional groups can alter its interactions with biological targets.
The compound's relevance extends beyond academic research; it also holds promise for industrial applications. Pharmaceutical companies are increasingly leveraging computational methods and high-throughput screening to identify promising candidates for further development. 4-amino-4-(1H-indol-2-yl)butanoic acid fits well into this landscape due to its structural complexity and potential biological activity. Its synthesis has been optimized using advanced techniques such as solid-phase peptide synthesis and transition-metal-catalyzed reactions, ensuring scalability for larger-scale production.
Recent advancements in analytical chemistry have enabled more precise characterization of 4-amino-4-(1H-indol-2-yl)butanoic acid, aiding in understanding its behavior in various environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and dynamics. These data are crucial for designing experiments that test its biological activity and for developing models that predict how it will interact with other molecules.
The compound's potential applications are not limited to therapeutic contexts; it also shows promise in agricultural science and environmental chemistry. For instance, indole derivatives have been explored as natural pesticides due to their ability to disrupt metabolic pathways in pests while having minimal impact on non-target organisms. Similarly, 4-amino-4-(1H-indol-2-yl)butanoic acid could be investigated for its role in bioremediation efforts, where it might help degrade harmful pollutants.
In conclusion,4-amino-4-(1H-indol-2-yl)butanoic acid (CAS No. 1270314-62-9) represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structure and potential biological activities make it a valuable asset in the quest for novel pharmaceuticals and biochemical tools. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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